molecular formula C11H7BrFNO4 B8166773 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-fluorobenzoate

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-fluorobenzoate

Cat. No.: B8166773
M. Wt: 316.08 g/mol
InChI Key: LTEHLUZNRUPHMQ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-fluorobenzoate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-fluorobenzoate typically involves the esterification of 4-bromo-3-fluorobenzoic acid with 2,5-dioxopyrrolidin-1-yl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 4-bromo-3-fluorobenzoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under appropriate conditions.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as substituted amides or thioesters.

    Hydrolysis: The major products are 4-bromo-3-fluorobenzoic acid and 2,5-dioxopyrrolidin-1-yl alcohol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Due to its structural features, the compound may be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-fluorobenzoate depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-chlorobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate

Comparison:

  • Uniqueness: The presence of both bromine and fluorine atoms in 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-fluorobenzoate makes it unique compared to its analogs. The combination of these halogens can influence the compound’s reactivity and interaction with biological targets.
  • Reactivity: The bromine atom provides a good leaving group for substitution reactions, while the fluorine atom can enhance the compound’s stability and lipophilicity.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO4/c12-7-2-1-6(5-8(7)13)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEHLUZNRUPHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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